molecular formula C13H23BrO2 B8488939 4-(6-Bromohexyl)heptane-3,5-dione CAS No. 56219-73-9

4-(6-Bromohexyl)heptane-3,5-dione

Cat. No. B8488939
CAS RN: 56219-73-9
M. Wt: 291.22 g/mol
InChI Key: SWCLWBXALDRKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04096280

Procedure details

By replacing the 3,5-heptanedione in the foregoing preparation by a molar equivalent amount of 2,4-pentanedione, 5,7-undecanedione or 2,2,6,6-tetramethyl-3,5-heptanedione, it is contemplated that there can be obtained, respectively, 3-(6-bromohexyl)-2,4-pentanedione, 6-(6-bromohexyl)-5,7-undecanedione, or 4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-heptanedione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(6-bromohexyl)-2,4-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6-(6-bromohexyl)-5,7-undecanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-heptanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCC(=O)CC(=O)CC.CC(=O)CC(=O)C.CCCCC(=O)CC(=O)CCCC.CC(C)(C(=O)CC(=O)C(C)(C)C)C.BrCCCCCCC(C(=O)C)C(=O)C.[Br:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH:64]([C:71](=[O:76])[CH2:72][CH2:73]CC)[C:65](=[O:70])[CH2:66][CH2:67]CC.BrCCCCCCC(C(=O)C(C)(C)C)C(=O)C(C)(C)C>>[Br:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH:64]([C:65](=[O:70])[CH2:66][CH3:67])[C:71](=[O:76])[CH2:72][CH3:73]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC(CC)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC(CCCC)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(CC(C(C)(C)C)=O)=O)C
Step Three
Name
3-(6-bromohexyl)-2,4-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(C(C)=O)C(C)=O
Step Four
Name
6-(6-bromohexyl)-5,7-undecanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(C(CCCC)=O)C(CCCC)=O
Step Five
Name
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-heptanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(C(C(C)(C)C)=O)C(C(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be obtained

Outcomes

Product
Name
Type
Smiles
BrCCCCCCC(C(CC)=O)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.